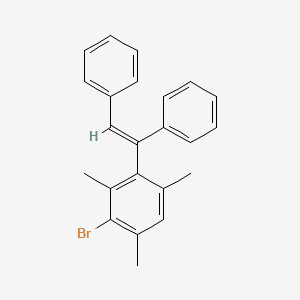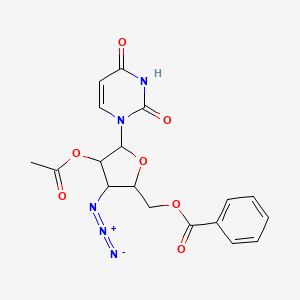
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene is an organic compound characterized by the presence of a bromo-substituted trimethylphenyl group attached to an ethene-diyl linkage, which is further connected to two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene typically involves the following steps:
Formation of Ethene-Diyl Linkage: The ethene-diyl linkage can be formed via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Attachment of Benzene Rings: The final step involves the coupling of the ethene-diyl intermediate with benzene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Addition Reactions: The ethene-diyl linkage can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
科学研究应用
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism by which (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethene-diyl linkage and bromo-substituted phenyl group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (E)-(1-(3-chloro-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- (E)-(1-(3-fluoro-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- (E)-(1-(3-methyl-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
Uniqueness
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for targeted applications.
属性
分子式 |
C23H21Br |
|---|---|
分子量 |
377.3 g/mol |
IUPAC 名称 |
2-bromo-4-[(E)-1,2-diphenylethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C23H21Br/c1-16-14-17(2)23(24)18(3)22(16)21(20-12-8-5-9-13-20)15-19-10-6-4-7-11-19/h4-15H,1-3H3/b21-15+ |
InChI 键 |
UQCUKNVEJHAXAK-RCCKNPSSSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C)Br)C |
规范 SMILES |
CC1=CC(=C(C(=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)

![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)


![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)

![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)





